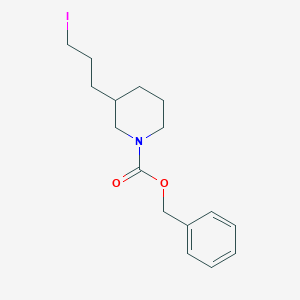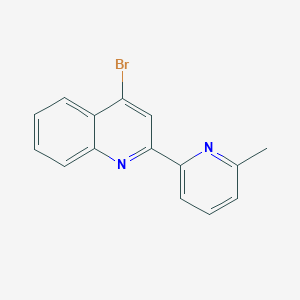
4-Bromo-2-(6-methylpyridin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methylpyridinyl groups in this compound enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and 6-methylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran.
Bromination: The final step involves the bromination of the quinoline derivative using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(6-methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties.
Scientific Research Applications
4-Bromo-2-(6-methylpyridin-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methylpyridinyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(6-methylpyridin-2-yl)quinoline
- 4-Fluoro-2-(6-methylpyridin-2-yl)quinoline
- 4-Iodo-2-(6-methylpyridin-2-yl)quinoline
Uniqueness
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C15H11BrN2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
4-bromo-2-(6-methylpyridin-2-yl)quinoline |
InChI |
InChI=1S/C15H11BrN2/c1-10-5-4-8-14(17-10)15-9-12(16)11-6-2-3-7-13(11)18-15/h2-9H,1H3 |
InChI Key |
DWGSSUPSGCLPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


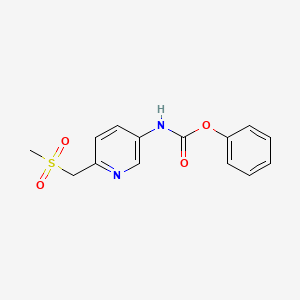
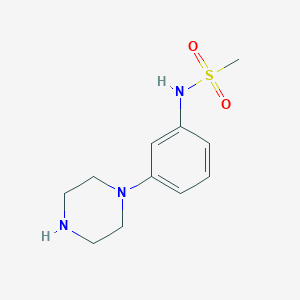
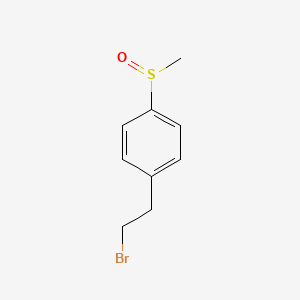
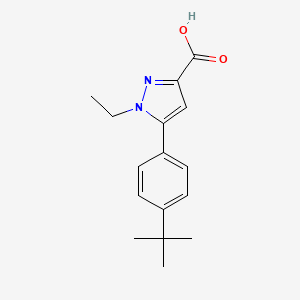
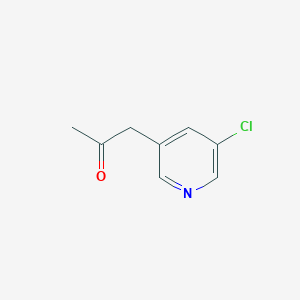



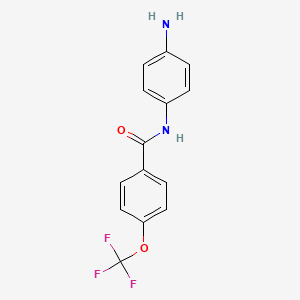
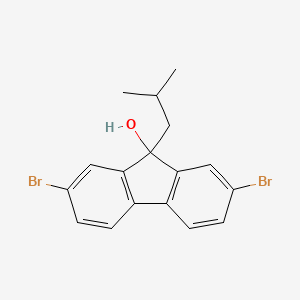
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
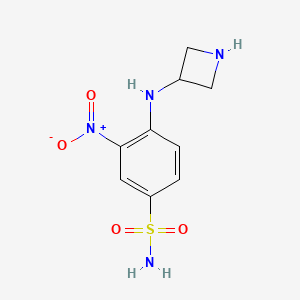
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
